molecular formula C24H22N4O B414898 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B414898
M. Wt: 382.5g/mol
InChI Key: TWMIHMOOUJNCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various substituents such as methyl, toluidino, and imino groups. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with 3-toluidine to form the corresponding Schiff base. This intermediate is then reacted with 9-methyl-2-aminopyrido[1,2-a]pyrimidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 9-methyl-3-{[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate

Uniqueness

Compared to similar compounds, 9-methyl-3-{(E)-[(3-methylphenyl)imino]methyl}-2-(3-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific substituents and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5g/mol

IUPAC Name

9-methyl-2-(3-methylanilino)-3-[(3-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C24H22N4O/c1-16-7-4-10-19(13-16)25-15-21-22(26-20-11-5-8-17(2)14-20)27-23-18(3)9-6-12-28(23)24(21)29/h4-15,26H,1-3H3

InChI Key

TWMIHMOOUJNCSO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=CC(=C4)C

Origin of Product

United States

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